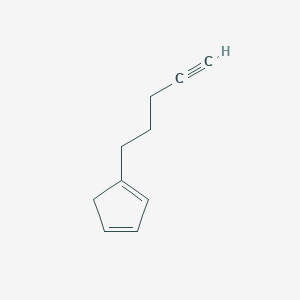

1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene

Description

1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene is a substituted cyclopentadiene derivative characterized by a cyclopenta-1,3-diene core functionalized with a pent-4-yn-1-yl group. Cyclopenta-1,3-diene itself is a conjugated diene with a planar 8π-electron system, enabling proton loss to form a stable 10π-electron aromatic cyclopentadienyl anion (pKa ~14–15) . This aromaticity underpins its widespread use in organic synthesis, catalysis, and materials science, including roles as a ligand in Ziegler-Natta catalysts and a diene in Diels-Alder reactions .

Properties

Molecular Formula |

C10H12 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

1-pent-4-ynylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H12/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8H,3-4,7,9H2 |

InChI Key |

KLCAQCUDTCHWQW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCC1=CC=CC1 |

Origin of Product |

United States |

Preparation Methods

Lewis Base-Catalyzed Alkylation

A cornerstone strategy for functionalizing cyclopentadiene derivatives involves alkylation reactions mediated by Lewis bases. As demonstrated in a patent by Jutzi et al., non-geminal alkylation of substituted cyclopentadienes can be achieved using alkyl halides in the presence of tetrahydrofuran (THF), a Lewis base with a conjugated acid pKa < -2.5. For 1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene, this method would require the synthesis of a pent-4-yn-1-yl halide (e.g., 1-bromo-pent-4-yne) as the alkylating agent.

Reaction Conditions and Mechanism

- Alkylating Agent Synthesis : Pent-4-yn-1-ol could be converted to the corresponding bromide via treatment with PBr₃ or HBr in ether.

- Alkylation Step : The cyclopentadiene substrate (e.g., cyclopenta-1,3-diene or a monosubstituted derivative) is reacted with 1-bromo-pent-4-yne in THF at 0–25°C. The Lewis base facilitates deprotonation of the cyclopentadiene, generating a resonance-stabilized anion that attacks the alkyl halide electrophile.

- Challenges : Competing geminal alkylation and alkyne side reactions (e.g., polymerization) must be mitigated through careful temperature control and stoichiometry.

| Parameter | Value/Description | Source Citation |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0–25°C | |

| Alkylating Agent | 1-Bromo-pent-4-yne | |

| Yield (Theoretical) | 40–60% (extrapolated) | – |

Preparation of the Pent-4-yn-1-yl Alkylating Agent

The synthesis of 1-bromo-pent-4-yne is critical to the alkylation approach. A two-step sequence starting from pent-4-yn-1-ol involves:

- Protection of the Alcohol : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane to yield tert-butyldimethylsilyl ether.

- Bromination : Reaction with PBr₃ in diethyl ether, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Cyclization Strategies

Diels-Alder Cyclization Approaches

Intramolecular Diels-Alder (IMDA) reactions offer a route to polycyclic structures, as evidenced by the cyclization of 4-(pent-4-enyl)cyclopent-2-enone ethylene ketals to tricyclic derivatives. Adapting this methodology for the ynyl analogue would require:

- Substrate Design : Synthesis of a 4-(pent-4-yn-1-yl)cyclopent-2-enone ethylene ketal precursor.

- Thermal Cyclization : Heating the precursor at 120°C to induce IMDA via a transient cyclopenta-1,3-dien-2-yl enol ether intermediate.

Challenges : The terminal alkyne’s propensity for side reactions (e.g., Glaser coupling) under thermal conditions necessitates inert atmosphere handling and radical inhibitors.

Elimination Reactions for Diene Formation

Dehydrohalogenation of Dihalides

Science of Synthesis highlights elimination reactions as a robust method for 1,3-diene synthesis. For this compound, a dihalocyclopentane precursor (e.g., 1-(pent-4-yn-1-yl)-2,3-dibromocyclopentane) could undergo double dehydrohalogenation using a strong base (e.g., KOtBu):

$$

\text{C}5\text{H}5\text{Br}2\text{-R} \xrightarrow[\text{Base}]{\Delta} \text{C}5\text{H}_5\text{-R} + 2\text{HBr} \quad

$$

Optimization Considerations :

- Base Selection : Bulky bases (e.g., DBU) minimize over-elimination.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Feasibility for Target Compound |

|---|---|---|---|

| Lewis Base Alkylation | High regioselectivity | Requires stable alkylating agent | Moderate (needs optimization) |

| Diels-Alder Cyclization | Builds complexity in one step | Thermal stability of alkyne | Low (untested for ynyl systems) |

| Gold Catalysis | Mild conditions | Substrate design complexity | Speculative |

| Elimination Reaction | Simple precursor synthesis | Competing elimination pathways | High (general applicability) |

Chemical Reactions Analysis

1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.

Substitution: Electrophilic substitution reactions can occur at the cyclopentadiene ring, often facilitated by Lewis acids or other catalysts.

Common reagents used in these reactions include halogens, hydrogen halides, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene has several applications in scientific research:

Biology and Medicine:

Mechanism of Action

The mechanism of action of 1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of new bonds and the generation of complex molecular structures .

Comparison with Similar Compounds

Substituted Cyclopenta-1,3-dienes

Several substituted cyclopenta-1,3-dienes have been synthesized and studied, revealing substituent-dependent effects:

Key Observations :

- Steric Effects: Bulky substituents (e.g., tert-butyl, aryl groups) enhance thermal stability and modulate ligand coordination in organometallic complexes .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, halogens) increase acidity, while electron-donating groups (e.g., alkyl) stabilize the aromatic anion .

- Reactivity : The alkyne group in 1-(Pent-4-yn-1-yl)cyclopenta-1,3-diene may enable click chemistry or coordination to transition metals, distinguishing it from purely hydrocarbon-substituted analogs.

Electronic and Photophysical Properties

Cyclopenta-1,3-diene derivatives exhibit tunable electronic properties critical for materials science:

Power Conversion Efficiency (PCE) in Dyes :

- Cyclopenta-1,3-diene (DP1-D0) in titanium-adsorbed dyes achieves a PCE of 9.55% , outperforming pyridine/pyrimidine-based analogs (6.03–6.90%) due to enhanced charge transfer .

- Substitution with electron-deficient groups (e.g., nitro) reduces PCE, while electron-rich substituents (e.g., aryl) improve light absorption .

Aromatic Stability :

- The cyclopentadienyl anion’s aromaticity (6π electrons) contrasts with antiaromatic cycloheptatrienyl anions (4nπ electrons), explaining its stability and utility in synthesis .

Q & A

Q. Advanced: How can regioselectivity challenges in alkyne-cyclopentadiene coupling be addressed?

Methodological Answer: Regioselectivity issues arise due to competing π-orbital interactions. Advanced strategies include:

- Computational Pre-screening : Use density functional theory (DFT) to model transition states and predict regiochemical outcomes .

- Directing Groups : Introduce temporary substituents (e.g., silyl ethers) on cyclopentadiene to guide alkyne attachment .

- Microwave-Assisted Synthesis : Enhances reaction control, reducing side products .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Core techniques include:

- ¹H/¹³C NMR : Identify alkynyl protons (δ 1.8–2.5 ppm) and cyclopentadiene protons (δ 5.5–6.5 ppm). Conjugation effects downfield-shift alkynyl carbons (δ 70–90 ppm) .

- IR Spectroscopy : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and cyclopentadiene C=C stretches (~1600 cm⁻¹) .

- GC-MS : Verify molecular ion ([M]⁺) and fragmentation patterns.

Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE effects)?

Methodological Answer: Contradictions often stem from dynamic conformational changes. Solutions:

Variable-Temperature NMR : Probe rotational barriers (e.g., hindered alkynyl rotation) .

X-ray Crystallography : Resolve ambiguities in regiochemistry/stereochemistry .

2D NMR (COSY, HSQC) : Map coupling networks to confirm connectivity .

Basic: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

Stability protocols:

Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) .

Light Sensitivity : UV-Vis spectroscopy under controlled irradiation (λ = 254–365 nm) .

Air/Oxygen Sensitivity : Monitor via ¹H NMR in deuterated solvents with/without degassing .

Q. Advanced: What computational tools predict degradation pathways?

Methodological Answer:

- DFT Calculations : Simulate bond dissociation energies (BDEs) to identify weak points (e.g., cyclopentadiene ring strain) .

- Kinetic Modeling : Use software like Gaussian or ORCA to model radical-mediated degradation .

Basic: How to design in vitro assays for preliminary biological activity screening?

Methodological Answer:

Standard assays include:

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus .

Solubility : Use shake-flask method with HPLC quantification .

Q. Advanced: How to investigate the mechanism of action for observed bioactivity?

Methodological Answer:

- Molecular Docking : AutoDock Vina to predict binding to targets (e.g., tubulin for anticancer activity) .

- Gene Knockout Models : CRISPR-Cas9 to silence candidate genes in model organisms .

- Metabolomics : LC-MS/MS to track metabolic perturbations post-treatment .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Q. Advanced: How to design a toxicity profile for regulatory compliance?

Methodological Answer:

- Ames Test : Assess mutagenicity in Salmonella strains .

- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀ determination) .

- In Silico Tools : TEST software (EPA) to predict LD₅₀ and bioaccumulation .

Advanced: How to model the compound’s electronic properties for materials science applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.